3-Methylflavone-8-carboxylic acid
Overview
Description
3-Methylflavone-8-carboxylic acid is a member of the class of flavones. It is a flavone that is substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group . It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor .
Synthesis Analysis
A high-performance liquid chromatographic method was proposed for the separation of relative impurities in industrial 3-methylflavone-8-carboxylic acid (MFCA) and its intermediate methyl 3-propionylsalicylate (MPS) . The chromatographic fingerprints of MFCA and MPS were drawn synthetically, and the transfer of impurities in the stepwise reactions of MFCA manufacture was elucidated .Molecular Structure Analysis
The molecular formula of 3-Methylflavone-8-carboxylic acid is C17H12O4 . The IUPAC name is 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid . The InChI is InChI=1S/C17H12O4/c1-10-14 (18)12-8-5-9-13 (17 (19)20)16 (12)21-15 (10)11-6-3-2-4-7-11/h2-9H,1H3, (H,19,20) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylflavone-8-carboxylic acid is 280.27 g/mol . More detailed physical and chemical properties like solubility, melting point, etc., are not available in the search results.Scientific Research Applications
- Scientific Field: Analytical Chemistry
- Summary of the Application: 3-Methylflavone-8-carboxylic acid (MFA) is the main active metabolite of flavoxate, a drug used to treat urinary incontinence . In this application, MFA is extracted from human urine for determination .
- Methods of Application or Experimental Procedures: A novel water-compatible molecularly imprinted solid-phase extraction (SPE) combined with zwitterionic hydrophilic interaction liquid chromatography method was developed for the selective extraction and determination of MFA . The effects of progenic solvents, pH, cross linker, and amount of monomer were studied to optimize the efficiency and selectivity .
- Results or Outcomes: The molecularly imprinted polymer showed good specific adsorption capacity with an optimum of 200 μmol/g at pH 7.5 and selective extraction of MFA from human urine . The recovery of MFA from human urine was >98% . The lower limit of quantification was 1.20 μg/mL . This method overcomes the matrix effects of endogenous substances generally encountered during direct analysis of urine samples .
Safety And Hazards
3-Methylflavone-8-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBBZOSQNLLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188231 | |
Record name | 3-Methylflavone-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylflavone-8-carboxylic acid | |
CAS RN |
3468-01-7 | |
Record name | 3-Methylflavone-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3468-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylflavone-8-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylflavone-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLFLAVONE-8-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RCM70C48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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